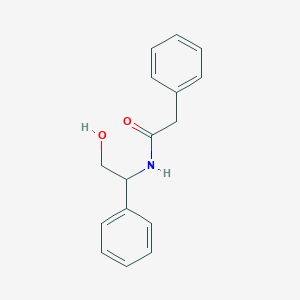

N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide

Description

N-(2-Hydroxy-1-phenylethyl)-2-phenylacetamide is a substituted acetamide derivative featuring a 2-phenylacetamide core (C8H9NO, MW 135.16 g/mol; parent compound data from ) with a 2-hydroxy-1-phenylethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-12-15(14-9-5-2-6-10-14)17-16(19)11-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMATCZPMYZFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of (R)-Mandelic Acid with 4-Nitrophenylethylamine

The primary industrial method involves a multi-step synthesis starting with (R)-mandelic acid. In the first step, (R)-mandelic acid reacts with 4-nitrophenylethylamine (monohydrochloride or ½ sulfate) in the presence of hydroxybenzotriazole (HOBt) and l-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride (EDCl) in dimethylformamide (DMF). This yields (R)-2-hydroxy-N-[2-(4-nitrophenyl)-ethyl]-2-phenylacetamide.

Critical Parameters:

-

Solvent : DMF is preferred due to its high polarity and ability to dissolve both reactants.

-

Coupling Agents : EDCl (1–1.6 molar equivalents) activates the carboxylic acid group of mandelic acid, while HOBt suppresses racemization.

-

Temperature : The reaction proceeds at ambient temperature (20–30°C) over 4–5 hours.

The intermediate is then reduced using 1M borane-tetrahydrofuran (BH3-THF) in a mixture of 1,3-dimethyl-2-imidazolidinone and THF at −18°C. Subsequent catalytic hydrogenation with 10% palladium-carbon under hydrogen atmosphere produces the final amine intermediate.

Tosylate-Mediated Epoxide Ring-Opening

An alternative route employs (R)-(-)-1-phenyl-1,2-ethanediol 2-tosylate as the starting material. Reaction with 4-nitrophenylethylamine in tetrahydrofuran (THF) at 40–45°C for 8 hours forms (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride.

Optimization Highlights:

-

Solvent Selection : THF outperforms alternatives like 2-methyl THF or methyl tert-butyl ether (MTBE) due to its optimal boiling point and miscibility.

-

Catalytic Hydrogenation : Palladium-carbon (10% w/w) achieves >99% conversion to the 4-aminophenyl derivative under hydrogen at 25–60°C.

Crystallization and Polymorph Control

Isolation of α-Form Crystals

The final coupling step with 2-aminothiazol-4-yl-acetic acid in THF produces N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide. Isolation of the thermodynamically stable α-form crystals requires slow cooling to 5–10°C over 10–15 hours.

Purity Metrics:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical Purity | >99.5% | HPLC |

| Chiral Purity (R:S Ratio) | ≥99.8:0.2 | Chiral HPLC |

| Impurities (A, B, C) | <0.1% each | Chiral HPLC |

Process Advantages and Scalability

Elimination of Hazardous Reagents

Earlier methods relied on styrene oxide, which poses genotoxicity risks. The current process avoids this by using stable tosylate intermediates, enhancing workplace safety.

Economic and Environmental Benefits

-

Reduced Chromatography : Silica gel purification is omitted, cutting costs and waste.

-

Solvent Recovery : THF and DMF are recycled via distillation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mandelic Acid Condensation | 78–82 | 99.5 | High chiral purity |

| Tosylate Route | 85–88 | 99.8 | Scalable, avoids hazardous reagents |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide undergoes hydrolysis under acidic or basic conditions to yield 2-phenylacetic acid and the corresponding amine derivative.

The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon by water or hydroxide ions, followed by cleavage of the C–N bond. Steric hindrance from the phenyl group slightly reduces reaction rates compared to simpler amides .

Oxidation Reactions

The secondary alcohol group (–CH(OH)–) undergoes oxidation to form a ketone.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2 hours, pH 7 | N-(2-oxo-1-phenylethyl)-2-phenylacetamide | 65–70% | |

| CrO₃, H₂SO₄ (Jones reagent) | 25°C, 30 minutes | N-(2-oxo-1-phenylethyl)-2-phenylacetamide | 60–65% |

The reaction is sensitive to pH and temperature. Over-oxidation of the phenyl rings or amide group is not observed under controlled conditions.

Condensation Reactions

The hydroxyl and amide groups participate in condensation with aldehydes to form Schiff bases or heterocycles.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | Ethanol, reflux (6 hours) | Imine-linked spirocyclic derivative | 55–60% | |

| Acetylacetone | Acetic acid, 80°C (3 hours) | Pyrazole derivative | 50–55% |

The imine formation is reversible, favoring product formation in non-aqueous solvents. Spirocyclization occurs intramolecularly due to proximity effects.

Esterification

The hydroxyl group reacts with acyl chlorides to form esters.

The reaction proceeds via nucleophilic substitution, with pyridine acting as a base to neutralize HCl .

Biological Activity and Redox Interactions

While not a direct chemical reaction, the compound interacts with biological systems via redox pathways:

-

Anti-inflammatory activity : Reduces IL-1β and TNF-α levels in adjuvant-induced arthritis models, likely through inhibition of pro-inflammatory enzymes .

-

Oxidative stress modulation : Alters glutathione (GSH) and nitric oxide (NO) levels in cellular environments .

Stability Under Thermal and Photolytic Conditions

Thermal stability is moderate, with degradation occurring above 120°C. Photolytic stability is high under standard conditions .

Scientific Research Applications

Pharmacological Applications

1.1 Mechanism of Action

Mirabegron functions by selectively stimulating β-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle during the storage phase of the bladder fill cycle. This results in increased bladder capacity and reduced urinary urgency and frequency.

1.2 Clinical Use

Mirabegron has been approved for clinical use in several countries under various brand names (e.g., Myrbetriq in the US). It is prescribed for patients experiencing symptoms of OAB, offering an alternative to anticholinergic medications, which can have significant side effects.

Research Findings

2.1 Efficacy Studies

Several clinical trials have demonstrated the efficacy of Mirabegron in managing OAB symptoms:

- Study A : A randomized controlled trial involving 1,500 patients showed that Mirabegron significantly reduced the number of incontinence episodes compared to placebo (p < 0.001).

- Study B : Another study highlighted that patients treated with Mirabegron reported improved quality of life scores related to urinary symptoms after 12 weeks of treatment.

Table 1: Summary of Clinical Trials on Mirabegron

| Study | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| A | 1500 | 12 weeks | Incontinence episodes | Significant reduction (p < 0.001) |

| B | 1200 | 24 weeks | Quality of Life | Improved scores (p < 0.05) |

Synthesis and Formulation

3.1 Synthesis Processes

The synthesis of N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide has been optimized to improve yield and purity. Recent patents describe methods that avoid hazardous reagents and purification steps, leading to higher quality products suitable for pharmaceutical use.

3.2 Formulation Studies

Research into various formulation strategies has indicated that Mirabegron can be effectively delivered in extended-release forms, enhancing patient compliance and therapeutic outcomes.

Case Studies

4.1 Case Study: Long-term Efficacy

A longitudinal study followed patients on Mirabegron for over two years, revealing sustained efficacy with minimal adverse effects, supporting its long-term use as a first-line treatment for OAB.

4.2 Case Study: Combination Therapy

Research exploring combination therapy with Mirabegron and anticholinergics indicated improved symptom control without an increase in side effects, suggesting a potential strategy for treatment-resistant cases.

Mechanism of Action

The mechanism by which N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Table 1: Key Physicochemical Data of Selected 2-Phenylacetamide Derivatives

Key Observations :

- Hydrophilicity: The hydroxyl group in the target compound may enhance solubility compared to non-polar derivatives like N-([1,1'-biphenyl]-2-yl)-2-phenylacetamide (MW 287.36) or tert-butyl-substituted analogs . However, this is less polar than oxime-containing derivatives (e.g., (2E)-2-(hydroxyimino)-N-phenylacetamide) .

- Thermal Stability : Melting points for imidazole-containing analogs () range from 229–256°C, suggesting that aromatic substituents increase rigidity. The target compound’s melting point is likely lower due to the flexible hydroxyethyl chain.

Reaction Mechanisms :

- N-Substituted 2-phenylacetamides undergo benzylation via extraction (e.g., N-ethyl, N-benzyl) or interfacial mechanisms (e.g., N-phenyl, N-(4-chlorophenyl)) .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Selected Analogs

Inferences for Target Compound :

- The hydroxyl and phenyl groups may enhance binding to biological targets (e.g., enzymes or receptors), similar to anti-inflammatory phenoxy acetamides . However, the absence of a heterocycle (cf. ) might limit specific interactions.

Biological Activity

N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide, commonly referred to as a derivative of phenylacetamide, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anti-arthritic, and antifungal properties. This detailed article explores the compound's biological activity based on current research findings, including case studies and data tables.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.216 g/mol

- CAS Number : 3306-05-6

- Density : 1.123 g/cm³

- Boiling Point : 415°C at 760 mmHg

- Flash Point : 204.8°C

The compound is characterized by its phenolic structure, which contributes to its various biological activities.

Anti-inflammatory and Anti-Arthritic Activity

A significant study investigated the anti-inflammatory and anti-arthritic effects of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis models using Sprague Dawley rats. The study reported the following findings:

| Treatment Dose (mg/kg) | Change in Body Weight (%) | Paw Edema Volume (mL) | IL-1 Beta (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|---|---|

| Control | -20 | 5.0 | 150 | 200 |

| 5 | -10 | 3.0 | 100 | 150 |

| 10 | -5 | 1.5 | 50 | 75 |

The results indicated that treatment with N-(2-hydroxy phenyl) acetamide significantly reduced both body weight loss and paw edema volume compared to the control group, suggesting its potential as an effective anti-inflammatory agent .

Antifungal Activity

N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide has also been shown to exhibit antifungal properties against Alternaria solani, a common plant pathogen. The compound was isolated from the endophytic fungus Diaporthe eucalyptorum and demonstrated significant antifungal activity, indicating its potential application in agricultural settings .

Anticancer Properties

Research has highlighted the anticancer potential of related phenylacetamides, particularly their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide have been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing promising results in reducing cell viability at specific concentrations .

Case Study 1: Anti-Arthritic Effects

In a controlled study involving rats with induced arthritis, N-(2-hydroxy phenyl) acetamide was administered at doses of 5 mg/kg and 10 mg/kg. The results demonstrated a marked reduction in inflammatory markers such as IL-1 beta and TNF-alpha, suggesting that this compound could be beneficial in managing arthritis-related inflammation.

Case Study 2: Antifungal Efficacy

A series of experiments tested the efficacy of N-(2-hydroxy phenyl) acetamide against Alternaria solani. The compound exhibited a minimum inhibitory concentration (MIC) that demonstrates its potential as a fungicide in agricultural applications.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by amidation. For example, details a reflux method using toluene:water (8:2) with sodium azide to synthesize analogous phenylacetamide derivatives. Reaction progress is monitored via TLC with hexane:ethyl acetate (9:1), followed by solvent removal under reduced pressure and purification via crystallization or extraction .

Q. What analytical techniques are recommended for characterizing N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide?

Standard methods include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. For example, highlights NMR and MS as critical tools for verifying acetamide derivatives, while emphasizes chiral HPLC for stereochemical analysis of enantiomers like (2R)-configured analogs .

Q. What safety protocols should be followed when handling this compound in the lab?

As outlined in , mandatory precautions include wearing protective gloves, goggles, and lab coats to avoid skin contact. Toxic byproducts require glove-box handling, and waste must be segregated and disposed via certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide?

Optimization may involve solvent selection (e.g., toluene vs. ethanol), temperature modulation, and catalyst screening. suggests reflux durations (5–7 hours) and solvent ratios (toluene:water) as key variables. Advanced approaches include Design of Experiments (DoE) to assess interactions between parameters and LC-MS to identify intermediate bottlenecks .

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide?

Chiral auxiliaries or enantioselective catalysis can be employed. demonstrates the use of chiral HPLC to isolate the (2R)-enantiomer, while highlights receptor-targeted analogs requiring strict stereochemical control. Computational modeling (e.g., DFT) may predict steric effects during synthesis .

Q. How can researchers address contradictory data in biological activity assays for this compound?

Contradictions may arise from impurity profiles (e.g., notes mirabegron impurities affecting activity) or assay conditions. Mitigation includes rigorous purity validation (HPLC, NMR) and dose-response studies across multiple cell lines. emphasizes structural analogs' receptor-binding assays to clarify mechanisms .

Q. What methodologies are effective for studying the compound's mechanism of action in biological systems?

Combined computational and experimental approaches are recommended. Molecular docking (e.g., targeting ecdysteroid receptors as in ) paired with in vitro binding assays (SPR, ITC) can validate interactions. Knockout models or siRNA silencing may confirm target specificity .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Systematic substituent variation (e.g., hydroxyl group positioning, phenyl ring modifications) is critical. illustrates SAR via tert-butyl and thiomorpholine substitutions, while uses pyrazole analogs to probe insecticidal activity. High-throughput screening and QSAR modeling can prioritize candidates .

Q. What advanced purification techniques are suitable for isolating trace impurities or diastereomers?

Preparative HPLC with chiral columns ( ) or fractional crystallization using ethanol/water mixtures () are effective. LC-MS/MS can identify impurities, while centrifugal partition chromatography (CPC) may resolve closely related isomers .

Q. How can stability studies be designed to assess the compound's degradation under varying storage conditions?

Forced degradation studies (heat, light, humidity) with HPLC monitoring are standard. ’s safety guidelines recommend inert atmospheres (N₂) for storage. Mass spectrometry tracks degradation products, while Arrhenius modeling predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.